2-Chloro-2,3,3-trifluorocyclobutanol, 99%

Overview

Description

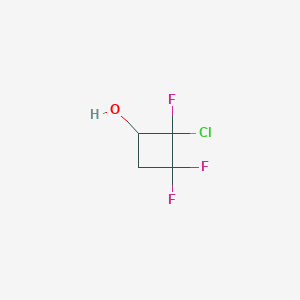

2-Chloro-2,3,3-trifluorocyclobutanol is a chemical compound with the molecular formula C4H4ClF3O . It has an average mass of 160.522 Da and a monoisotopic mass of 159.990280 Da .

Molecular Structure Analysis

The molecular structure of 2-Chloro-2,3,3-trifluorocyclobutanol consists of 4 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 oxygen atom . The exact structure can be determined using advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-2,3,3-trifluorocyclobutanol include its molecular formula (C4H4ClF3O), average mass (160.522 Da), and monoisotopic mass (159.990280 Da) . Further properties such as melting point, boiling point, and solubility can be determined through experimental methods .Scientific Research Applications

2-CFCB has been used in a variety of scientific research applications. It has been used as a solvent for various organic reactions, such as the synthesis of fluorinated compounds and the preparation of fluorinated alcohols. It has also been used in the synthesis of fluorinated polymers and in the analysis of organic compounds. In addition, 2-CFCB has been used in the synthesis of pharmaceuticals, biochemicals, and other compounds.

Mechanism of Action

Target of Action

Similar compounds have been known to act as fire extinguishing agents .

Mode of Action

These compounds can decompose into radicals, such as HCl, ˙CF3, and ˙CF2, which can consume ˙OH and ˙H radicals for fire suppression .

Result of Action

Related compounds have been shown to have fire-extinguishing properties .

Advantages and Limitations for Lab Experiments

2-CFCB has several advantages for use in lab experiments. It is highly soluble in both organic and aqueous solvents, making it easy to work with in a variety of laboratory settings. In addition, its low melting point makes it easy to handle and store. However, 2-CFCB can be toxic and corrosive, so it should be handled with care.

Future Directions

2-CFCB has a variety of potential applications in scientific research. It could be used in the synthesis of fluorinated polymers, pharmaceuticals, and other compounds. It could also be used as a catalyst or electron-donating group in organic reactions. In addition, it could be studied further for its potential anti-inflammatory, anti-oxidant, and antimicrobial properties. Finally, 2-CFCB could be used in the analysis of organic compounds, such as the determination of their structure and reactivity.

properties

IUPAC Name |

2-chloro-2,3,3-trifluorocyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3O/c5-4(8)2(9)1-3(4,6)7/h2,9H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKIJMUFJSCSMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023268 | |

| Record name | 2-Chloro-2,3,3-trifluoro-1-cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126988-79-2 | |

| Record name | 2-Chloro-2,3,3-trifluoro-1-cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(t-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride, 95%](/img/structure/B6295100.png)

![2-t-Butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride, 95%](/img/structure/B6295101.png)

![2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane, 95%](/img/structure/B6295109.png)

![8-t-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride, 95%](/img/structure/B6295124.png)

![2-[1-Dimethylamino-metH-(Z)-ylidene]-3-oxo-succinic acid diethyl ester, 95%](/img/structure/B6295142.png)

![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate), 95%](/img/structure/B6295150.png)

![[(1-Ethyl-1H-imidazol-4-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6295156.png)

![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate), 95%](/img/structure/B6295159.png)

![rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride, 95%](/img/structure/B6295167.png)

![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee)](/img/structure/B6295206.png)